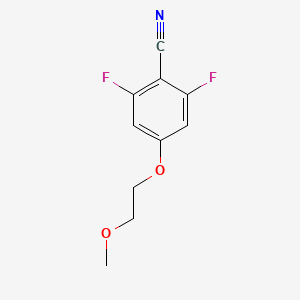

2,6-Difluoro-4-(2-methoxyethoxy)benzonitrile

Description

2,6-Difluoro-4-(2-methoxyethoxy)benzonitrile is a fluorinated benzonitrile derivative featuring a 2-methoxyethoxy substituent at the para position. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties.

Properties

Molecular Formula |

C10H9F2NO2 |

|---|---|

Molecular Weight |

213.18 g/mol |

IUPAC Name |

2,6-difluoro-4-(2-methoxyethoxy)benzonitrile |

InChI |

InChI=1S/C10H9F2NO2/c1-14-2-3-15-7-4-9(11)8(6-13)10(12)5-7/h4-5H,2-3H2,1H3 |

InChI Key |

RQOHHCKVWREJID-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC1=CC(=C(C(=C1)F)C#N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-4-(2-methoxyethoxy)benzonitrile typically involves the reaction of 2,6-difluorobenzonitrile with 2-methoxyethanol under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction and achieve high yields .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-(2-methoxyethoxy)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The methoxyethoxy group can be hydrolyzed to form corresponding alcohols and acids.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: For substitution reactions.

Oxidizing Agents: For oxidation reactions.

Reducing Agents: For reduction reactions.

Acids and Bases: For hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzonitriles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

2,6-Difluoro-4-(2-methoxyethoxy)benzonitrile has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-(2-methoxyethoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their substituents, molecular weights, and applications:

Physicochemical Properties

- Polarity and Solubility : The 2-methoxyethoxy group likely enhances solubility in polar solvents compared to the methoxy analog (BP7241), which has a simpler, less polar substituent. Boronic ester derivatives (e.g., AG0001MA) exhibit moderate solubility in organic solvents, critical for cross-coupling reactions .

- Melting Points : The pyridinyl-hydroxymethyl derivative (9l) has a melting point of 223.5–225.6 °C, reflecting strong intermolecular interactions due to hydrogen bonding and π-stacking . In contrast, cyclohexyl-substituted analogs (e.g., BD01217495) have lower melting points, aligning with their use in liquid crystalline phases .

Electronic Effects

- Fluorine atoms at the 2- and 6-positions withdraw electron density, stabilizing the benzonitrile core. This effect is critical in electron-deficient intermediates for nucleophilic aromatic substitution .

Biological Activity

2,6-Difluoro-4-(2-methoxyethoxy)benzonitrile is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a benzonitrile framework with difluoro and methoxyethoxy substituents, which are believed to enhance its interaction with biological targets.

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 238.23 g/mol

- Structural Features :

- Two fluorine atoms at the 2 and 6 positions of the benzene ring.

- A methoxyethoxy group at the 4-position.

Biological Activity Overview

Research indicates that this compound exhibits promising biological activities, particularly as an inhibitor of specific enzymes and potential therapeutic agent in cancer research. The fluorine atoms in its structure may enhance binding affinity to biological targets, making it a candidate for further pharmacological studies.

The compound's mechanism of action primarily involves:

- Enzyme Inhibition : It has been reported to inhibit certain kinases involved in cancer signaling pathways, suggesting a role in cancer treatment.

- Binding Affinity : The presence of fluorine enhances lipophilicity and possibly increases binding affinity to target proteins.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound through various assays:

- Anticancer Activity :

- In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8).

- IC Values : Preliminary data suggest IC values in the low micromolar range, indicating significant antiproliferative activity.

| Cell Line | IC (µM) | Reference |

|---|---|---|

| MCF-7 | 3.5 | |

| MEL-8 | 5.0 |

-

Mechanistic Studies :

- Flow cytometry assays indicated that the compound induces apoptosis in treated cells in a dose-dependent manner.

- The compound's interaction with key signaling pathways was analyzed, revealing its potential as a selective inhibitor of cancer-related kinases.

-

Antimicrobial Activity :

- Although primarily studied for anticancer properties, some investigations have also looked into its antimicrobial effects. It has shown moderate activity against various bacterial strains, although more detailed studies are needed to quantify this effect.

Synthesis Methods

Various methods have been documented for synthesizing this compound, including:

- Nucleophilic Substitution Reactions : Utilizing difluorobenzene derivatives and methoxyethanol under controlled conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.